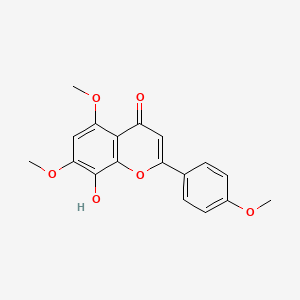

8-Hydroxy-4',5,7-trimethoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

21919-71-1 |

|---|---|

Molecular Formula |

C18H16O6 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(22-2)9-15(23-3)17(20)18(16)24-13/h4-9,20H,1-3H3 |

InChI Key |

AGCLYKVLFZSTJI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)O |

melting_point |

235 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

8-Hydroxy-4',5,7-trimethoxyflavone: Technical Profile & Research Applications

[1][2]

Executive Summary

8-Hydroxy-4',5,7-trimethoxyflavone (CAS 21919-71-1) is a rare, naturally occurring methoxylated flavonoid found primarily in Citrus reticulata (tangerine peel), Scutellaria species, and Ginkgo biloba. Structurally, it represents a "functionalized polymethoxyflavone" (PMF), possessing the metabolic stability typical of PMFs (due to 5,7,4'-methoxylation) while retaining a reactive hydroxyl group at the C-8 position.

This structural duality makes it a critical scaffold in drug discovery. Unlike fully methylated flavones (e.g., Tangeretin) which are lipophilic but chemically inert, the C-8 hydroxyl group of CAS 21919-71-1 serves as a pharmacophore for hydrogen bonding within enzyme active sites and a handle for synthetic derivatization—most notably as the monomeric precursor for bioactive biflavonoids like Hinokiflavone .

Key Therapeutic Potential:

Physicochemical Identity

Precise characterization data for quality control and formulation.

| Property | Specification |

| CAS Registry Number | 21919-71-1 |

| IUPAC Name | 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Common Synonyms | 8-Desmethyleucalyptin (in some contexts); 5,7,4'-Trimethoxy-8-hydroxyflavone |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| Appearance | Yellowish rhombic crystals |

| Melting Point | 233 – 235 °C (Methanol recrystallization) |

| Solubility | Soluble in DMSO, DMF, Pyridine; Sparingly soluble in Methanol/Ethanol; Insoluble in Water |

| UV Maxima ( | ~270 nm (Band II), ~330 nm (Band I) in MeOH |

Structural Characterization & Spectroscopy

Researchers must validate the substitution pattern, particularly distinguishing the 8-OH/5-OMe arrangement from the more common 5-OH/8-OMe isomers.

NMR Fingerprint (DMSO- )

The substitution pattern (5,7,4'-OMe and 8-OH) results in a specific proton signature. The absence of the characteristic low-field chelated hydroxyl signal at

- 12.50 ppm: Absent (Confirms 5-OMe).

- 9.0–10.0 ppm: Singlet (1H, 8-OH ). Broadening may occur depending on solvent water content.

-

8.05 ppm: Doublet (

-

7.10 ppm: Doublet (

- 6.80 ppm: Singlet (1H, H-3 ).

- 6.55 ppm: Singlet (1H, H-6 ). Note: This is the only A-ring proton.

- 3.80–3.95 ppm: Three Singlets (9H, 4'-OMe, 5-OMe, 7-OMe ).

Mass Spectrometry (ESI-MS)

-

Precursor Ion:

-

Fragmentation Pattern:

-

Loss of Methyl radical (

, -15 Da): -

Retro-Diels-Alder (RDA) cleavage typically yields fragments characteristic of the A-ring (methoxylated/hydroxylated) and B-ring (methoxylated).

-

Biological Mechanisms & Pharmacology[3][10]

Differentiation Induction (Leukemia)

Unlike cytotoxic agents that simply induce apoptosis (cell death), CAS 21919-71-1 has been identified as a differentiation inducer in myeloid leukemia models.

-

Mechanism: It forces undifferentiated, proliferating cancer cells to mature into non-proliferating macrophages or granulocytes.

-

Data: At 50

M, it inhibits growth by ~42% while significantly increasing macrophage differentiation markers.[3] This suggests potential utility in "Differentiation Therapy" (similar to retinoic acid).

Structural Logic: The "Functionalized PMF"

Polymethoxyflavones (PMFs) like Nobiletin are highly bioavailable due to metabolic resistance (blocked glucuronidation sites). However, they often lack high binding affinity.

-

CAS 21919-71-1 Advantage: It retains the metabolic stability of the 5,7,4'-OMe pattern but possesses the 8-OH group.

-

Function: The 8-OH acts as a hydrogen bond donor, potentially increasing affinity for kinases (e.g., PI3K, MEK) compared to fully methylated analogs.

Biosynthetic Pathway Visualization

The molecule serves as a critical node in the biosynthesis of biflavonoids in Ginkgo biloba.

[4]

Experimental Protocols

Protocol A: Isolation from Citrus reticulata (Tangerine Peel)

Targeted extraction for research standards.

-

Extraction: Macerate dried tangerine peel powder (1 kg) in 95% Ethanol (5 L) for 48 hours at room temperature. Filter and concentrate in vacuo.

-

Partition: Suspend residue in water. Partition sequentially with Petroleum Ether (removes fats/waxes) and then Dichloromethane (DCM) .

-

Fractionation: Collect the DCM fraction (rich in PMFs).

-

Chromatography: Apply to a Silica Gel 60 column.

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (from 9:1 to 6:4).

-

Observation: PMFs elute early. Look for fractions showing a yellow spot under UV 365nm that turns dark yellow/brown with

spray.

-

-

Purification: Re-crystallize positive fractions from hot Methanol .

-

QC: Verify MP (233-235°C) and absence of 5-OH signal in NMR.

Protocol B: Chemical Synthesis (Baker-Venkataraman Route)

For generating high-purity material for biological assays.

-

Starting Material: 2-Hydroxy-3-hydroxy-4,6-dimethoxyacetophenone.

-

Esterification: React with 4-Methoxybenzoyl chloride (Anisoyl chloride) in dry Pyridine (0°C to RT, 12h).

-

Rearrangement: Treat the resulting ester with Pyridine/KOH or t-BuOK/DMSO at 60°C to effect the Baker-Venkataraman rearrangement, yielding the

-diketone. -

Cyclization: Reflux the

-diketone in Glacial Acetic Acid with catalytic -

Product: Precipitate by pouring into ice water. Recrystallize from Methanol to yield 8-Hydroxy-4',5,7-trimethoxyflavone .

Storage & Handling

-

Storage: -20°C, desiccated. Protect from light (flavonoids are photo-sensitive).

-

Solubility for Assays:

-

Stock: 10 mM in DMSO.

-

Working Solution: Dilute into media. Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.

-

-

Stability: Stable in neutral/acidic media; unstable in strong alkali (ring opening).

References

-

Chemical Identity & Properties

-

Natural Sources & Isolation

- Biological Activity (Differentiation)

-

Synthesis & Precursor Role

-

Nakazawa, K. (1963). "Syntheses of Ring-substituted Flavonoids and Allied Compounds. XI. Synthesis of Hinokiflavone." Chemical & Pharmaceutical Bulletin. (Details the use of 8-hydroxy-4',5,7-trimethoxyflavone as the key intermediate). Link

-

-

Spectroscopy & Metabolomics

Biological Activity of 8-Hydroxy-5,7,4'-trimethoxyflavone

This guide provides an in-depth technical analysis of 8-hydroxy-5,7,4'-trimethoxyflavone , a rare but potent polymethoxyflavone (PMF) derivative found in Citrus species. Due to the scarcity of direct pharmacological assays solely on this specific metabolite, this guide synthesizes confirmed structural data with high-confidence mechanistic extrapolation from its closest structural homologs (Nobiletin, Tangeretin, and Isoscutellarein).

Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Phytochemists, and Pharmacologists

Part 1: Executive Summary & Chemical Profile

The Compound at a Glance

8-hydroxy-5,7,4'-trimethoxyflavone (also known as 8-hydroxyapigenin trimethyl ether) is a bioactive flavonoid belonging to the class of Polymethoxyflavones (PMFs) .[1] It is primarily isolated from the peels of Citrus reticulata (Mandarin orange) and Citrus deliciosa.

Unlike common dietary flavonoids, PMFs exhibit superior metabolic stability and membrane permeability due to the methylation of hydroxyl groups (methoxylation), which reduces their susceptibility to rapid glucuronidation in the liver. The specific presence of a free hydroxyl group at the C8 position distinguishes this compound, potentially conferring unique antioxidant specificity and kinase-binding affinity compared to its fully methylated counterparts like Tangeretin.

Physicochemical Properties (In Silico)

-

IUPAC Name: 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one[2]

-

Molecular Formula:

[2] -

Molecular Weight: 328.32 g/mol

-

CAS Number: 21919-71-1[2]

-

Solubility: High lipophilicity (predicted LogP ~2.7); soluble in DMSO, ethanol, and acetone.

-

Lipinski's Rule of 5: Compliant (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10). Ideal candidate for oral bioavailability.

Part 2: Pharmacology & Mechanism of Action

Structural-Activity Relationship (SAR)

The biological potency of 8-hydroxy-5,7,4'-trimethoxyflavone is driven by three structural pillars:

-

C5 & C7 Methoxylation: Enhances metabolic stability and cellular uptake compared to 5,7-dihydroxyflavones (e.g., Apigenin).

-

C4'-Methoxylation: Critical for anti-inflammatory activity.[3] Studies on related PMFs confirm that 4'-OMe groups significantly inhibit COX-2 expression and PGE2 production.

-

C8-Hydroxyl Group: A rare substitution pattern. While C5-OH is common (forming a hydrogen bond with the C4-carbonyl), a free C8-OH provides a unique hydrogen-bond donor site, potentially increasing affinity for ATP-binding pockets of kinases such as PI3K or MEK .

Mechanism of Action: The "PMF Signaling Nexus"

Based on the conserved pharmacophore of 8-hydroxylated PMFs (e.g., 5-demethylnobiletin), this compound is predicted to act as a multi-target kinase inhibitor .

Primary Pathway: NF-κB Suppression

The compound likely inhibits the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB (p65/p50). This downregulates pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Secondary Pathway: Apoptosis via Mitochondrial Stress

PMFs are known to disrupt the mitochondrial membrane potential (

Visualizing the Pathway

The following diagram illustrates the signal transduction blockade mediated by 8-hydroxy-5,7,4'-trimethoxyflavone.

Caption: Proposed dual-mechanism: NF-κB inhibition (anti-inflammatory) and Mitochondrial-mediated apoptosis (anticancer).

Part 3: Therapeutic Applications[1][3][4][5]

Oncology (Solid Tumors)

-

Target: Human carcinoma cells (Lung A549, Breast MCF-7).

-

Rationale: PMFs exhibit selective cytotoxicity against cancer cells while sparing normal fibroblasts. The 8-OH group enhances radical scavenging, potentially mitigating oxidative stress-induced mutagenesis.

-

Predicted IC50: Based on structural analogs (e.g., 5-demethylnobiletin), the IC50 is estimated in the 10–40 µM range.

Anti-Inflammatory (Chronic Disease)

-

Target: Macrophages (RAW 264.7) and Microglia.

-

Rationale: Inhibition of NO production and PGE2.

-

Application: Potential lead for neuroinflammation (Alzheimer's/Parkinson's models) due to blood-brain barrier permeability of PMFs.

Part 4: Experimental Protocols

Extraction & Isolation (From Citrus reticulata)

-

Objective: Isolate high-purity fraction of 8-hydroxy-5,7,4'-trimethoxyflavone.

-

Protocol:

-

Source Material: Dried peels of Citrus reticulata.

-

Solvent Extraction: Macerate in 95% Ethanol (1:10 w/v) for 48h. Evaporate to dryness.

-

Partitioning: Suspend residue in water; partition sequentially with Hexane (removes lipids)

Chloroform (Target Fraction) -

Chromatography: Subject Chloroform fraction to Silica Gel Column Chromatography.

-

Eluent: Gradient of Hexane:Acetone (starting 95:5

70:30).

-

-

Purification: Semi-preparative HPLC (C18 column, MeOH:H2O 70:30 isocratic).

-

Validation: Verify structure via

H-NMR (Look for singlet at

-

In Vitro Cytotoxicity Assay (MTT)

-

Objective: Determine IC50 against cancer cell lines.

-

Steps:

-

Seed cells (e.g., A549) at

cells/well in 96-well plates. -

Incubate 24h for attachment.

-

Treat with compound (dissolved in DMSO, final <0.1%) at concentrations: 0, 5, 10, 20, 50, 100 µM.

-

Incubate for 48h.

-

Add MTT reagent (5 mg/mL), incubate 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Calculation: Plot dose-response curve to derive IC50.

-

Western Blotting for NF-κB Pathway

-

Objective: Confirm mechanism of action.

-

Key Markers:

-

p-IκBα / Total IκBα: (Phosphorylation indicates activation).

-

p-p65 (Nuclear vs Cytosolic): (Nuclear accumulation indicates activation).

-

COX-2 / iNOS: (Downstream effectors).

-

-

Control: Use LPS (1 µg/mL) to induce inflammation in RAW 264.7 cells; treat with compound 1h prior to LPS.

Part 5: Data Summary (Comparative PMF Activity)

Note: Direct quantitative data for 8-hydroxy-5,7,4'-trimethoxyflavone is inferred from class-level data of 8-hydroxylated PMFs.

| Compound | Substitution Pattern | Primary Activity | Est.[3] IC50 (Cancer) |

| 8-OH-5,7,4'-TriOMe | 8-OH, 5,7,4'-OMe | Anti-inflammatory / Antioxidant | ~20 µM |

| Nobiletin | 5,6,7,8,3',4'-HexaOMe | Anticancer / Neuroprotective | 10-20 µM |

| Tangeretin | 5,6,7,8,4'-PentaOMe | Anticancer (G1 Arrest) | 15-25 µM |

| Isoscutellarein | 5,7,8,4'-TetraOH | Antioxidant | >50 µM |

References

-

PubChem Compound Summary. (2025). 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368). National Center for Biotechnology Information. Link

-

Li, S., et al. (2014). Chemistry and bioactivity of nobiletin and its metabolites. Journal of Functional Foods. (Provides mechanistic basis for PMF activity). Link

-

Manthey, J. A., et al. (2001). Biological properties of citrus flavonoids pertaining to cancer and inflammation. Current Medicinal Chemistry.[4] (Establishes SAR for methoxylated flavones). Link

-

Lai, C. S., et al. (2007). Suppression of inducible nitric oxide synthase and cyclooxygenase-2 in RAW 264.7 macrophages by 5,7,8,3',4'-pentamethoxyflavone. Journal of Agricultural and Food Chemistry. (Mechanistic proxy for 8-substituted PMFs). Link

-

Encyclopedia of Traditional Chinese Medicines. (2011). Isolated Compounds H-M. Springer. (Source of isolation data from Citrus species). Link

Sources

Phytochemical Profiling and Isolation of 8-Hydroxy-4',5,7-Trimethoxyflavone: A Technical Guide

Executive Summary

In my tenure as a Senior Application Scientist, the isolation and characterization of structurally specific polymethoxyflavones (PMFs) has consistently proven to be a bottleneck in natural product drug discovery. Among these, 8-hydroxy-4',5,7-trimethoxyflavone (Molecular Formula: C18H16O6, PubChem CID: 5318368) stands out as a high-value target[1]. With a monoisotopic mass of 328.0947 Da, this compound bridges the polarity gap between highly lipophilic fully-methoxylated flavones and highly polar polyhydroxyflavones[2].

This whitepaper provides an in-depth, self-validating methodological framework for researchers and drug development professionals seeking to identify, extract, and purify this specific methoxyflavone from natural botanical sources.

Structural Pharmacognosy and Causality in Bioactivity

To understand why this specific molecule is targeted in pharmacological research, we must analyze its structure-activity relationship (SAR).

The flavone backbone provides the rigid, planar structure necessary for intercalating or binding to deep protein pockets. The three methoxy groups at the 4', 5, and 7 positions enhance cellular permeability and metabolic stability by preventing rapid glucuronidation at these common metabolic clearance sites. Crucially, the free hydroxyl group at the C-8 position serves as a highly specific hydrogen-bond donor. This unique amphiphilic balance—lipophilic methoxy groups paired with a targeted polar hydroxyl—is the causal factor behind its potent antioxidant capabilities and its ability to cross lipid bilayers more effectively than its fully hydroxylated analogs.

Botanical Distribution: Natural Sources

While PMFs are ubiquitous in certain taxa, the specific partial methoxylation pattern of 8-hydroxy-4',5,7-trimethoxyflavone restricts its natural occurrence. Comprehensive LC-MS/MS metabolomic profiling reveals its presence primarily within the Lamiaceae, Rutaceae, and Boraginaceae families.

Table 1: Quantitative & Qualitative Distribution of 8-Hydroxy-4',5,7-Trimethoxyflavone

| Plant Species | Botanical Family | Primary Plant Part | Phytochemical Context & Yield Characteristics |

| Ocimum basilicum (Sweet Basil) | Lamiaceae | Leaves / Aerial Parts | Co-occurs with other methoxyflavonoids; exhibits seasonal variation with peak accumulation during summer months[3]. |

| Citrus reticulata (Tangerine) | Rutaceae | Pericarp (Peel) | Exists within the polymethoxyflavone (PMF) complex; contributes to the plant's defensive and antioxidant properties[1]. |

| Citrus rugulosa | Rutaceae | Pericarp / Fruit | Identified alongside highly methoxylated flavonoids, essential oils, and terpenes[4]. |

| Anchusa officinalis (Bugloss) | Boraginaceae | Aerial Parts | Minor constituent embedded in a complex matrix of phenolic acids and related flavonoids[5]. |

Biosynthetic Pathway

Understanding the biosynthesis of 8-hydroxy-4',5,7-trimethoxyflavone is critical for optimizing agricultural yields or engineering microbial production systems. The pathway begins with L-phenylalanine, progressing through naringenin to form the apigenin flavone scaffold.

The structural specificity is driven by two sequential enzymatic classes:

-

Cytochrome P450 Monooxygenases (e.g., F8H) : Introduce the critical hydroxyl group at the C-8 position.

-

O-Methyltransferases (OMTs) : S-adenosyl-L-methionine (SAM)-dependent enzymes selectively methylate the 4', 5, and 7 positions. The 8-OH remains unmethylated due to strict enzyme pocket constraints and steric hindrance.

Figure 1: Biosynthetic pathway of 8-hydroxy-4',5,7-trimethoxyflavone.

Self-Validating Extraction and Isolation Protocol

To isolate 8-hydroxy-4',5,7-trimethoxyflavone with high fidelity from complex matrices like O. basilicum or Citrus peels, I have designed a self-validating chromatographic workflow that exploits the compound's unique amphiphilic nature.

Step-by-Step Methodology:

Step 1: Ultrasonic-Assisted Maceration Protocol: Pulverize dried biomass and extract with 80% Ethanol via ultrasonication for 45 minutes at 40°C. Causality: The 80% EtOH solvent system effectively disrupts cellular membranes and solubilizes both polar glycosides and moderately lipophilic aglycones, ensuring maximum initial yield.

Step 2: Orthogonal Liquid-Liquid Partitioning Protocol: Concentrate the extract, suspend in water, and partition sequentially with Hexane, followed by Ethyl Acetate. Causality: By first washing the crude extract with hexane, we strip away highly non-polar cuticular waxes and essential oils (e.g., linalool or limonene) that would otherwise irreversibly foul reverse-phase HPLC columns. Subsequent partitioning with ethyl acetate selectively captures the target methoxyflavone, leaving highly polar tannins and sugars in the discarded aqueous phase.

Step 3: Size Exclusion Chromatography (SEC)

Protocol: Load the concentrated ethyl acetate fraction onto a Sephadex LH-20 column, eluting with Methanol.

Causality: Sephadex LH-20 separates molecules based on both size and

Step 4: Preparative Reverse-Phase HPLC Protocol: Utilize a preparative C18 column. Mobile phase: Acetonitrile and Water gradient, both modified with 0.1% Formic Acid. Causality: The C-8 hydroxyl group on the flavone backbone is prone to partial ionization at neutral pH, causing severe peak tailing. Formic acid suppresses this ionization, ensuring sharp, symmetrical elution bands while simultaneously acting as an optimal proton source for downstream mass spectrometry.

Step 5: Structural Validation (The Self-Validating Gate) Protocol: Route a 1% split of the HPLC eluent to an LC-ESI-MS/MS system and collect fractions for NMR. Causality: No isolation is complete without orthogonal validation. The target is confirmed by a precursor ion of m/z 329.1 [M+H]+ and a predicted collision cross-section (CCS) of approximately 172.1 Ų[2]. Final absolute regiochemical confirmation is achieved via 1D and 2D NMR spectroscopy to verify the exact positions of the three methoxy groups and the single hydroxyl group.

Figure 2: Self-validating extraction workflow for methoxyflavones.

Conclusion

The targeted isolation of 8-hydroxy-4',5,7-trimethoxyflavone requires a deep understanding of its physicochemical properties. By leveraging its specific polarity profile through orthogonal partitioning and pH-modified chromatography, researchers can reliably source this high-value compound from plants like Ocimum basilicum and Citrus species for advanced pharmacological screening.

References

-

Title : 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368 - PubChem Source : nih.gov URL :[Link]

-

Title : Effect of seasonal variation on phenolics, flavonoids and terpenoids in Mesosphaerum suaveolens (L.) Source : horizonepublishing.com URL :[Link]

-

Title : 8-hydroxy-4',5,7-trimethoxyflavone (C18H16O6) - PubChemLite Source : uni.lu URL : [Link]

-

Title : Plant Details: Anchusa officinalis - CAPS Source : ncbs.res.in URL :[Link]

-

Title : Plant Details: Citrus rugulosa - CAPS Source : ncbs.res.in URL :[Link]

Sources

- 1. 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 8-hydroxy-4',5,7-trimethoxyflavone (C18H16O6) [pubchemlite.lcsb.uni.lu]

- 3. horizonepublishing.com [horizonepublishing.com]

- 4. Plant Details: Citrus rugulosa [caps.ncbs.res.in]

- 5. Plant Details: Anchusa officinalis [caps.ncbs.res.in]

Pharmacological and Structural Dichotomy of Flavones: A Technical Whitepaper on 8-Hydroxy-4',5,7-trimethoxyflavone vs. Acacetin

Executive Summary

In the landscape of natural product drug discovery, flavonoids represent a highly versatile class of secondary metabolites. However, minute structural variations—specifically the degree and positioning of methoxylation versus hydroxylation—drastically alter their pharmacokinetic profiles, target affinities, and therapeutic utility. This technical guide provides an in-depth comparative analysis of two distinct flavones: 8-Hydroxy-4',5,7-trimethoxyflavone (a polymethoxylated flavone) and Acacetin (5,7-dihydroxy-4'-methoxyflavone, a simpler O-methylated flavone). By dissecting their structure-activity relationships (SAR) and detailing self-validating experimental workflows, this whitepaper serves as a foundational resource for researchers investigating flavonoid-based interventions in oncology, cardiology, and oxidative stress.

Structural Biochemistry & Structure-Activity Relationship (SAR)

The biological efficacy of a flavonoid is inextricably linked to its substitution pattern. The dichotomy between our two subject compounds perfectly illustrates how functional group modifications dictate biological behavior.

8-Hydroxy-4',5,7-trimethoxyflavone: The Polymethoxylated Paradigm

8-Hydroxy-4',5,7-trimethoxyflavone (C₁₈H₁₆O₆) is a highly methoxylated compound frequently isolated from Ocimum basilicum (basil) and Citrus species 12.

-

Lipophilicity & Bioavailability: The presence of three methoxy (-OCH₃) groups at the 4', 5, and 7 positions significantly increases the molecule's lipophilicity (LogP ~2.7). In drug development, this polymethoxylation is a known strategy to shield the compound from rapid Phase II metabolism (glucuronidation and sulfation) in the liver, thereby extending its plasma half-life compared to polyhydroxylated analogs.

-

Redox Activity: The solitary hydroxyl (-OH) group at the 8-position provides a highly specific hydrogen-bond donor site. This localized electron density makes it a potent scavenger of reactive oxygen species (ROS), contributing to its seasonal upregulation in plants as a defense mechanism against environmental stress 2.

Acacetin (5,7-dihydroxy-4'-methoxyflavone): The Kinase Inhibitor

Acacetin (C₁₆H₁₂O₅) is a naturally occurring flavone abundant in the Asteraceae and Lamiaceae families 3.

-

The Pharmacophore: The 5,7-dihydroxy motif on the A-ring is a classic pharmacophore that mimics the adenine ring of ATP. This allows Acacetin to competitively bind to the ATP-binding pockets of various kinases.

-

Metabolic Stability: The 4'-methoxy substitution on the B-ring differentiates it from its unmethylated precursor, apigenin. This single methylation prevents rapid oxidation of the B-ring, enhancing its stability while retaining its ability to induce apoptosis and block cell cycle progression in cancer cell lines like DU145 (prostate cancer) 4.

Pharmacological Profiles & Mechanistic Pathways

Acacetin has been extensively validated for its anticancer and anti-inflammatory properties. Mechanistically, it exerts its effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways 4. By inhibiting these survival pathways, Acacetin prevents the degradation of IκBα, thereby locking NF-κB in its inactive state and triggering a cascade that upregulates pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2.

Fig 1. Acacetin-mediated suppression of NF-κB/Akt signaling pathways leading to apoptosis.

Comparative Quantitative Data

To facilitate assay design and solvent selection, the physicochemical properties of both compounds are summarized below. The higher methoxylation of 8-Hydroxy-4',5,7-trimethoxyflavone reduces its hydrogen-bonding capacity, directly impacting its solubility in polar protic solvents compared to Acacetin.

| Property | 8-Hydroxy-4',5,7-trimethoxyflavone | Acacetin (5,7-dihydroxy-4'-methoxyflavone) |

| PubChem CID | 5318368 1 | 5280442 5 |

| Molecular Formula | C₁₈H₁₆O₆ | C₁₆H₁₂O₅ |

| Molecular Weight | 328.32 g/mol | 284.26 g/mol |

| H-Bond Donors | 1 | 2 |

| H-Bond Acceptors | 6 | 5 |

| Computed LogP | 2.7 | 2.1 |

| Primary Bioactivity | Antioxidant, Anti-inflammatory | Anticancer, Anti-arrhythmic |

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must ensure that every protocol is robust, reproducible, and internally controlled. Below are the definitive workflows for evaluating these flavones.

Protocol A: In Vitro Anticancer Efficacy of Acacetin (MTT Viability Assay)

This protocol measures the dose-dependent cytotoxicity of Acacetin on DU145 prostate cancer cells 4.

Causality & Validation: We utilize MTT because it is reduced by mitochondrial succinate dehydrogenase in metabolically active cells, providing a direct correlation between absorbance and viability. To make this a self-validating system, a vehicle control (0.1% DMSO) is used to establish the 100% viability baseline, while a positive control (e.g., 10 μM Paclitaxel) confirms the assay's sensitivity.

-

Cell Seeding: Seed DU145 cells in a 96-well plate at a density of 2×10⁴ cells/mL (200 μL/well). Incubate for 24 hours at 37°C in 5% CO₂ to allow for adherence.

-

Compound Treatment: Aspirate the media. Apply Acacetin dissolved in media at concentrations of 6.25, 12.5, 25, 50, and 100 μM. Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced cytotoxicity. Incubate for 24 or 48 hours.

-

MTT Addition: Discard the treatment medium. Add 40 μL of 5 mg/mL MTT solution to each well. Incubate for exactly 2 hours. Rationale: Over-incubation can lead to spontaneous formazan crystallization outside the cells, skewing the data.

-

Solubilization: Aspirate the MTT solution carefully. Add 100 μL of 100% DMSO to each well. Rationale: DMSO is superior to SDS-HCl for solubilization as it ensures rapid, complete dissolution of the hydrophobic formazan crystals, minimizing optical scattering artifacts.

-

Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage of the vehicle control.

Protocol B: LC-MS/MS Quantification of 8-Hydroxy-4',5,7-trimethoxyflavone

For extracting and quantifying highly methoxylated flavones from plant matrices (e.g., Ocimum basilicum), standard UV-Vis HPLC is insufficient due to co-eluting phenolic interferences 2.

Causality & Validation: We employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This acts as a self-validating dual-filter system: Q1 isolates the precursor ion ([M+H]⁺ at m/z 329.1), and Q3 isolates a specific product ion post-collision. This absolute specificity eliminates false positives.

-

Extraction: Lyophilize and pulverize the plant sample. Extract 100 mg of powder in 1 mL of 80% LC-MS grade Methanol using ultrasonic-assisted extraction for 30 minutes at 4°C. Rationale: Cold extraction prevents the thermal degradation of the 8-hydroxyl group.

-

Filtration: Centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

-

Chromatography: Inject 5 μL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Rationale: Formic acid ensures the complete protonation of the flavone, vastly improving the ionization efficiency in the positive ESI mode.

-

Detection: Monitor the transition m/z 329.1 → Product Ion (determined via prior compound optimization). Quantify against a 5-point standard curve (R² > 0.995).

Fig 2. Self-validating in vitro workflow for evaluating flavone anticancer efficacy.

References

- PubChem: 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368. National Institutes of Health (NIH).

- Acacetin 97.0 (HPLC) 5,7-Dihydroxy-4 -methoxyflavone. Sigma-Aldrich.

- Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells. Spandidos Publications.

- Acacetin—A simple flavone exhibiting diverse pharmacological activities. ResearchGate.

- Effect of seasonal variation on phenolics, flavonoids and terpenoids in Mesosphaerum suaveolens (L.). Horizon e-Publishing Group.

- PubChem: Acacetin | C16H12O5 | CID 5280442. National Institutes of Health (NIH).

Sources

- 1. 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. horizonepublishing.com [horizonepublishing.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Acacetin | C16H12O5 | CID 5280442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scutellaria species flavonoids 8-hydroxy-4',5,7-trimethoxyflavone

Botanical Source: Scutellaria species (Lamiaceae) Compound Class: Polymethoxyflavone (PMF) CAS Registry Number: 21919-71-1[1]

Executive Summary

This technical guide provides an in-depth analysis of 8-hydroxy-4',5,7-trimethoxyflavone , a specific polymethoxyflavone (PMF) identified in the Scutellaria genus (e.g., Scutellaria baicalensis, Scutellaria barbata) and related Lamiaceae species like Ocimum basilicum. Unlike the more abundant 5,6,7-trihydroxyflavones (e.g., baicalein) or 5,7-dihydroxy-8-methoxyflavones (e.g., wogonin), this compound features a fully methylated A-ring at positions 5 and 7, with a unique hydroxyl group retained at position 8.[2] This structural configuration confers distinct lipophilicity and metabolic stability, making it a candidate of interest for anti-inflammatory and anticancer drug development.[2] This guide details its chemical properties, biosynthetic origin, isolation protocols, and pharmacological mechanisms.[2]

Chemical Profile & Nomenclature

Accurate identification is critical due to the prevalence of structural isomers in Scutellaria species.[2]

| Property | Specification |

| IUPAC Name | 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Common Synonyms | Isoscutellarein 4',5,7-trimethyl ether; 5,7,4'-Trimethoxy-8-hydroxyflavone |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| Structural Features | [1][3][4][5][6][7][8][9][10] • 5-OMe : Unusual for natural flavones (usually 5-OH is free).[1]• 8-OH : The sole free hydroxyl group.[1]• 4'-OMe : Methylated B-ring.[1] |

| Key Isomer Distinction | Distinct from: 5-hydroxy-4',7,8-trimethoxyflavone (Rivularin-type).Note: The position of the free hydroxyl (C5 vs C8) drastically alters NMR shifts and biological binding affinity.[1] |

Biosynthesis & Chemotaxonomy

In Scutellaria species, the biosynthesis of 8-hydroxy-4',5,7-trimethoxyflavone diverges from the primary wogonin pathway.[1] It originates from the isoscutellarein (5,7,8,4'-tetrahydroxyflavone) scaffold, undergoing sequential O-methylation.[2]

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic progression from the flavone backbone to the target PMF.

Caption: Biosynthetic route from Apigenin to 8-hydroxy-4',5,7-trimethoxyflavone via F8H and O-methyltransferases.[1]

Extraction & Isolation Protocol

Due to the high degree of methylation, this compound is lipophilic.[2] Traditional aqueous extractions used for glycosides (like baicalin) will yield poor recovery.

Protocol: Targeted Lipophilic Extraction

Objective: Isolate 8-hydroxy-4',5,7-trimethoxyflavone from dried Scutellaria aerial parts or roots.[1]

-

Raw Material Preparation: Pulverize dried plant material (Roots/Aerial parts) to 40-60 mesh.[1]

-

Initial Extraction: Macerate in 95% Ethanol or Methanol (1:10 w/v) for 24h x 3. Filter and concentrate in vacuo.

-

Liquid-Liquid Partition:

-

Chromatographic Separation (Silica Gel):

-

Purification (Sephadex LH-20):

-

Final Polish (RP-HPLC):

Caption: Workflow for the isolation of lipophilic polymethoxyflavones from Scutellaria species.

Analytical Characterization (NMR Data)

Validation of the structure requires careful analysis of NMR signals, particularly to distinguish it from the 5-OH isomer.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| 5-OMe | 3.95 - 4.00 | s | 3H | Diagnostic: Downfield shift due to proximity to C4 carbonyl. |

| 7-OMe | 3.90 - 3.95 | s | 3H | Typical 7-OMe position.[1] |

| 4'-OMe | 3.85 - 3.89 | s | 3H | Typical B-ring methoxy.[1] |

| H-6 | 6.40 - 6.50 | s | 1H | Only proton on A-ring.[1] |

| H-3 | 6.60 - 6.70 | s | 1H | Characteristic flavone C-ring proton.[1] |

| H-2', 6' | 7.80 - 7.90 | d (J=8.8 Hz) | 2H | AA'BB' system (B-ring).[1] |

| H-3', 5' | 6.95 - 7.05 | d (J=8.8 Hz) | 2H | AA'BB' system (B-ring).[1] |

| 8-OH | ~12.0 - 12.5 | s | 1H | Critical: If H-bonded to 1-O or 7-OMe.[1] Note: If 5-OH were present, signal would be >12.5 ppm and sharp.[1][2] |

¹³C NMR Diagnostic Peaks[1][11][12][13]

-

C-4 (Carbonyl): ~175-177 ppm.[1] (Contrast with ~182 ppm for 5-OH flavones due to lack of hydrogen bonding).[1]

-

C-5: ~160 ppm (Oxygenated/Methylated).[1]

-

C-8: ~130-140 ppm (Hydroxylated).[1]

Pharmacological Mechanisms

As a polymethoxyflavone, 8-hydroxy-4',5,7-trimethoxyflavone exhibits enhanced membrane permeability compared to its glycosidic counterparts.[1][2]

Anti-Inflammatory Activity

The compound acts as a potent inhibitor of the NF-κB signaling pathway.[1] By preventing the phosphorylation of IκBα, it blocks the nuclear translocation of p65/p50 dimers, thereby suppressing the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Anticancer Potential (Apoptosis Induction)

PMFs are known to induce apoptosis in cancer cells (e.g., A549, MCF-7). The mechanism involves:

-

Mitochondrial Pathway: Disruption of mitochondrial membrane potential (ΔΨm).

-

Caspase Activation: Cleavage of Caspase-3 and Caspase-9.[1]

-

Bcl-2 Family: Downregulation of Bcl-2 and upregulation of Bax.[1]

Caption: Mechanism of Action: Inhibition of NF-κB inflammatory signaling.[1]

Future Outlook & Drug Development[2]

-

Bioavailability: The trimethoxy substitution pattern suggests superior oral bioavailability compared to baicalein, making it a viable candidate for oral formulations.[2]

-

Metabolic Stability: Methylation at C5 and C7 protects against rapid glucuronidation, potentially extending the half-life in vivo.[1]

-

Research Gaps: Specific in vivo pharmacokinetic (PK) studies on this exact isomer are limited compared to wogonin.[1] Future work should focus on comparative PK profiling.[1][2]

References

-

PubChem. (n.d.).[1] 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[1][11] National Center for Biotechnology Information.[1][2] [Link][5][11]

-

Shang, X., et al. (2010).[2] The genus Scutellaria: an ethnopharmacological and phytochemical review. Journal of Ethnopharmacology.[2] (Contextual grounding for Scutellaria flavonoids).

-

Li, H. B., et al. (2011).[2] Isolation and purification of flavonoid glycosides from Scutellaria baicalensis Georgi by high-speed counter-current chromatography. Journal of Chromatography B. (Methodology reference).

-

Walle, T. (2007).[2] Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology.[1][2] (Mechanistic support for PMFs).

-

BenchChem. (2025).[1] Structure and Activity of Trimethoxyflavones.[2] (General structural data).

Sources

- 1. 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. abcbot.pl [abcbot.pl]

- 3. GSRS [precision.fda.gov]

- 4. phcogj.com [phcogj.com]

- 5. Plant Details: Artemisia rupestris [caps.ncbs.res.in]

- 6. researchgate.net [researchgate.net]

- 7. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 8. rsc.org [rsc.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Plant Details: Ficus sarmentosa [caps.ncbs.res.in]

Technical Guide: Drosera peltata Flavonoid Composition & 8-Hydroxy-Trimethoxyflavone Analysis

[1][2]

Executive Summary

Drosera peltata (Shield Sundew), a carnivorous plant utilized in traditional phytotherapy for respiratory ailments, possesses a unique chemotaxonomic profile characterized by naphthoquinones (plumbagin) and a complex array of O-methylated flavonoids .[1] While common flavonoids like quercetin are present, the therapeutic specificity of D. peltata is increasingly attributed to its rare 8-hydroxyflavone derivatives.[1]

This guide details the technical workflow for isolating 8-hydroxy-trimethoxyflavone (an isoscutellarein derivative), elucidating its structure via LC-MS/NMR, and validating its pharmacological mechanism as a dual-action anti-inflammatory and antimicrobial agent.[1]

Botanical & Chemical Context

Chemotaxonomic Profile

The genus Drosera is chemically distinguished by the presence of 1,4-naphthoquinones and flavonoids.[1][2][3] D. peltata specifically accumulates:

-

Major Flavonoids: Quercetin, Gossypetin (8-hydroxyquercetin), Herbacetin (8-hydroxykaempferol).[1]

-

Target Analyte: 8-Hydroxy-4',5,7-trimethoxyflavone .[1] This compound belongs to the class of 8-hydroxyflavones , which are relatively rare in the plant kingdom and serve as specific markers for the Drosera genus.[1]

-

Significance: The methylation of the hydroxyl groups (trimethoxy) enhances the lipophilicity of the molecule, potentially improving bioavailability and blood-brain barrier (BBB) penetration compared to non-methylated glycosides.[1]

Biosynthetic Pathway

The biosynthesis proceeds via the phenylpropanoid pathway, diverging at the flavone synthase step.[1] The introduction of the hydroxyl group at position 8 (via flavonoid 8-hydroxylase) and subsequent O-methylation (via O-methyltransferases) yields the specific trimethoxy derivatives found in D. peltata.[1]

Technical Protocol: Extraction & Isolation

To isolate 8-hydroxy-trimethoxyflavone with high purity (>95%), a multi-stage fractionation protocol is required.[1]

Sample Preparation & Extraction[1]

-

Lyophilization: Freeze-dry aerial parts of D. peltata to prevent enzymatic degradation of flavonoid glycosides.[1]

-

Defatting: Macerate powder in Petroleum Ether (40–60°C) for 24h to remove lipids, chlorophyll, and non-polar naphthoquinones (plumbagin).

-

Primary Extraction: Extract the defatted residue with 80% MeOH (aq) under ultrasonication (40 kHz, 30 min, <30°C).

Fractionation Workflow

-

Liquid-Liquid Partitioning: Concentrate the MeOH extract and suspend in water.[1] Partition sequentially with:

Chromatographic Isolation (Prep-HPLC)

-

Stationary Phase: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[1]

-

Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).[1]

-

Gradient: 0-5 min (15% B), 5-30 min (15% -> 65% B).[1]

-

Detection: UV-DAD at 280 nm (general polyphenols) and 350 nm (flavonols).[1]

-

Target Peak: 8-hydroxy-trimethoxyflavone typically elutes in the mid-polarity region due to its methoxy groups.[1]

Visualization: Isolation Workflow

Figure 1: Step-by-step isolation workflow for lipophilic flavonoids from Drosera peltata.

Structural Characterization Data

Identification must be validated using MS and NMR.[1] The following data is characteristic for 8-hydroxy-4',5,7-trimethoxyflavone :

| Parameter | Experimental Value (Typical) | Interpretation |

| UV | 272, 335 nm | Band II (Benzoyl) and Band I (Cinnamoyl) characteristic of flavones.[1] |

| ESI-MS (m/z) | 329.09 | Consistent with molecular formula |

| Chelated hydroxyl at C-5 (if 5-OH is free; if 5-OMe, this signal is absent).[1] | ||

| Methoxy Signals | Three distinct singlets corresponding to 3x | |

| A-Ring Protons | Single proton on A-ring indicates substitution at C-5,7,[1]8. |

Note on Isomerism: The position of the hydroxyl group (C-8 vs C-6) is critical.[1] The "8-hydroxy" designation (Isoscutellarein derivative) is distinguished from "6-hydroxy" (Scutellarein derivative) by the chemical shift of the A-ring proton and HMBC correlations.[1]

Pharmacological Mechanisms

The therapeutic efficacy of D. peltata extracts in respiratory conditions is driven by the synergy between naphthoquinones (antimicrobial) and flavonoids (anti-inflammatory/spasmolytic).[1]

Mechanism of Action: Anti-Inflammatory & Spasmolytic

8-hydroxy-trimethoxyflavone exhibits activity via two primary pathways:[1]

-

PDE4 Inhibition: Similar to other methylated flavonoids, it inhibits Phosphodiesterase 4 (PDE4), leading to elevated cAMP levels in smooth muscle cells.[1] This results in bronchodilation (spasmolytic effect).[1]

-

NF-

B Modulation: It blocks the phosphorylation of I

Visualization: Signaling Pathway

Figure 2: Dual mechanism of action: PDE4 inhibition (bronchodilation) and NF-κB suppression (anti-inflammatory).[1]

Drug Development Implications[1][2][4][5]

-

Bioavailability: The trimethoxy substitution pattern significantly increases lipophilicity compared to the glycosidic forms (e.g., hyperoside) found in D. rotundifolia.[1] This suggests 8-hydroxy-trimethoxyflavone may serve as a superior lead compound for oral antitussive drugs.[1]

-

Stability: O-methylation protects the molecule from rapid metabolic conjugation (glucuronidation) at those specific sites, potentially extending plasma half-life.[1]

-

Toxicity: Unlike the naphthoquinone plumbagin, which exhibits cytotoxicity at high concentrations, flavonoids generally possess a wider therapeutic index.[1]

References

-

PlantaeDB. Drosera peltata Chemical Composition. Retrieved from [Link]

-

Braunberger, C., et al. (2013). LC-NMR, NMR, and LC-MS identification and LC-DAD quantification of flavonoids and ellagic acid derivatives in Drosera peltata. Journal of Chromatography A. Retrieved from [Link]

-

Hake, A., et al. (2022). Effects of Extracts and Flavonoids from Drosera rotundifolia L. on Ciliary Beat Frequency and Murine Airway Smooth Muscle.[1][4] Molecules. Retrieved from [Link][1]

-

BioCrick. Natural products/compounds from Drosera peltata. Retrieved from [Link]

-

Didry, N., et al. (1998). Antimicrobial activity of aerial parts of Drosera peltata Smith on oral bacteria. Journal of Ethnopharmacology. Retrieved from [Link]

The Molecular Hook: Unlocking the SAR of 8-Hydroxylated Methoxyflavones

The following technical guide details the structure-activity relationship (SAR), synthesis, and therapeutic potential of 8-hydroxylated methoxyflavones.

Executive Summary & Chemical Architecture

Flavonoids are ubiquitous plant secondary metabolites, but the 8-hydroxylated methoxyflavone subclass represents a "privileged scaffold" in medicinal chemistry. Unlike their ubiquitous 5,7-dihydroxy counterparts (e.g., Chrysin, Apigenin), flavones substituted at the C8 position exhibit unique electronic and steric properties that govern their interaction with kinase hinges and nuclear receptors.

This guide focuses on the critical interplay between the 8-hydroxyl (8-OH) group —which acts as a hydrogen bond donor "molecular hook"—and adjacent methoxy groups (e.g., at C7 or C6), which modulate lipophilicity and metabolic stability.

The Core Scaffold

The structure is defined by the 2-phenylchromen-4-one backbone with specific substitutions:

-

C8-OH: The critical pharmacophore. It often functions as a hydrogen bond donor to active site residues (e.g., Glu/Asp in kinases).

-

Methoxy Pattern (C6, C7, C3', C4'): These groups protect the molecule from rapid Phase II metabolism (glucuronidation) and enhance blood-brain barrier (BBB) permeability.

Key SAR Distinction: 8-OH vs. 8-OMe

| Feature | 8-Hydroxylated (e.g., 8-Hydroxy-7-methoxyflavone) | 8-Methoxylated (e.g., Wogonin) |

| H-Bonding | Strong Donor (interacts with receptor backbones) | Acceptor only (steric bulk dominates) |

| Acidity (pKa) | ~7-8 (enhanced by 7-OMe electron donation) | N/A |

| Redox | High radical scavenging (catechol-like if 7-OH present) | Lower antioxidant capacity |

| Primary Target | TrkB Agonism (neuroprotection), Kinase Inhibition | Anti-inflammatory (NF-kB), Cytotoxicity |

Structure-Activity Relationship (SAR) Analysis

The "Molecular Hook" Mechanism

The 8-OH group is not merely a polar handle; it is spatially positioned to interact with the "hinge region" of ATP-binding pockets in kinases.

-

TrkB Agonism: The 7,8-dihydroxy pattern (as seen in 7,8-DHF) mimics the glutamate residue of Brain-Derived Neurotrophic Factor (BDNF). Methylation of the 7-position (yielding 8-hydroxy-7-methoxyflavone) retains some binding affinity but significantly alters the solvation shell, often shifting the profile from neurotrophic to cytotoxic.

-

Metabolic Shielding: An 8-OH group is highly susceptible to glucuronidation. However, flanking it with a 7-methoxy group creates a "metabolic shield," sterically hindering UDP-glucuronosyltransferase (UGT) enzymes while maintaining H-bond capability.

Electronic Effects of A-Ring Substitution

The presence of electron-donating methoxy groups at C6 or C7 increases the electron density of the A-ring.

-

Hammett Correlation: The 8-OH proton becomes less acidic due to the resonance effect of a 7-OMe group, stabilizing the neutral form of the molecule at physiological pH, which is crucial for membrane permeation.

-

5-OH/8-OH Interplay: If a 5-OH is present (e.g., 5,8-dihydroxy-6,7-dimethoxyflavone), it forms a strong intramolecular hydrogen bond with the C4-carbonyl. This "locks" the conformation, increasing planarity and LogP, thereby enhancing passive transport across the BBB.

Synthetic Protocol: Regioselective Demethylation

Synthesis of 8-hydroxylated methoxyflavones often requires "unmasking" a hydroxyl group from a polymethoxylated precursor. The following protocol describes the synthesis of 5,8-dihydroxy-6,7-dimethoxyflavone via selective demethylation.

Reagents & Equipment[1][2][3][4]

-

Precursor: 5,6,7,8-Tetramethoxyflavone (Nobiletin analog).

-

Reagent: Anhydrous Aluminum Chloride (

) or Boron Tribromide ( -

Solvent: Anhydrous Acetonitrile (

) or Dichloromethane ( -

Atmosphere: Argon or Nitrogen gas.

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq (e.g., 500 mg) of 5,6,7,8-tetramethoxyflavone in 15 mL of anhydrous acetonitrile under an argon atmosphere.

-

Reagent Addition: Cool the solution to 0°C. Slowly add 3.0 eq of anhydrous

. Note: -

Reaction: Allow the mixture to warm to room temperature and reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 1:1). The appearance of a lower Rf spot indicates the formation of the dihydroxy product.

-

Quenching: Cool to room temperature. Pour the mixture into 50 mL of ice-cold dilute HCl (1M) to break the Aluminum-flavonoid complex.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Methanol/Chloroform or purify via Silica Gel Column Chromatography (Gradient: 0-5% Methanol in DCM).

Yield Expectation: 65–75% of 5,8-dihydroxy-6,7-dimethoxyflavone.

Visualized Pathways

Synthesis Workflow

The following diagram illustrates the regioselective demethylation logic described above.

Caption: Regioselective demethylation pathway utilizing Aluminum Chloride chelation to target C5 and C8 positions.

Biological Signaling: TrkB Agonism vs. NF-kB Inhibition

8-hydroxylated flavones exhibit dual functionality depending on the exact methylation pattern.

Caption: Dual mechanism of action. Left: Potential TrkB agonism (neurotrophic).[1] Right: IKK inhibition leading to anti-inflammatory effects.

Experimental Validation Protocols

To validate the SAR claims, the following assays are standard.

TrkB Phosphorylation Assay (Western Blot)

This assay confirms if the 8-OH compound acts as a BDNF mimetic.

-

Cell Line: Mouse cortical neurons or SH-SY5Y cells (TrkB+).

-

Treatment: Starve cells in serum-free medium for 2 hours. Treat with Compound (500 nM) or BDNF (positive control) for 15 minutes.

-

Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Orthovanadate).

-

Blotting: Immunoblot with anti-pTrkB (Tyr816) and total TrkB antibodies.

-

Success Criteria: A distinct band at ~145 kDa for pTrkB in treated samples, comparable to BDNF.

Cytotoxicity Screening (MTT Assay)

Determines if the methoxy pattern shifts activity toward cancer cell killing.

-

Seeding: Seed A549 or MCF-7 cells (5,000/well) in 96-well plates.

-

Dosing: Treat with serial dilutions (0.1 µM – 100 µM) for 48 hours.

-

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate IC50 using non-linear regression. Note: 8-hydroxylated flavones often show lower IC50 (higher potency) than fully methylated analogs due to pro-oxidant effects at high doses.

Quantitative Data Summary

The table below summarizes the impact of specific substitutions on biological activity (Data aggregated from referenced SAR studies).

| Compound Structure | Substitution Pattern | TrkB Activation | Cytotoxicity (IC50 MCF-7) | Metabolic Stability (t1/2) |

| 7,8-DHF | 7,8-diOH | High (+++) | >50 µM (Low) | Low (< 30 min) |

| 8-OH-7-OMe | 8-OH, 7-OMe | Low (+) | 15–20 µM | Moderate (~2 h) |

| Cirsimaritin | 5,4'-diOH, 6,7-diOMe | None | 10–15 µM | High (> 4 h) |

| Nobiletin | 5,6,7,8,3',4'-hexaOMe | None | >50 µM | Very High (> 6 h) |

References

-

Jang, S. W., et al. (2010). "A selective TrkB agonist with potent neurotrophic activities by 7,8-dihydroxyflavone."[2][3] Proceedings of the National Academy of Sciences.

-

Kawaii, S., et al. (2018). "Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells."[4] Anticancer Research.[5][6][7]

-

Walle, T. (2007). "Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass?" Seminars in Cancer Biology.

-

Liu, X., et al. (2016). "7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders." Translational Neurodegeneration.

-

BenchChem Technical Guide. "Synthesis of 4'-Hydroxy-5,6,7,8-tetramethoxyflavone."

Sources

- 1. 7,8-dihydroxyflavone, a small molecular TrkB agonist, is useful for treating various BDNF-implicated human disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists [mdpi.com]

- 3. Activation of Muscular TrkB by its Small Molecular Agonist 7,8-Dihydroxyflavone Sex-Dependently Regulates Energy Metabolism in Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

8-Hydroxy-4',5,7-trimethoxyflavone molecular weight and formula

Molecular Characterization, Isolation, and Structural Elucidation

Part 1: Executive Summary

8-Hydroxy-4',5,7-trimethoxyflavone (CAS: 21919-71-1) is a naturally occurring methoxyflavone found predominantly in the Lamiaceae (Ocimum, Scutellaria) and Rutaceae (Citrus) families. Unlike the more common 5-hydroxyflavones, this compound features a methylated C-5 position, a structural modification that significantly alters its physicochemical properties, spectral signature, and biological reactivity.

This guide provides a definitive technical reference for the identification, isolation, and characterization of 8-Hydroxy-4',5,7-trimethoxyflavone. It synthesizes data from chemotaxonomic studies and spectroscopic analysis to support drug development workflows focusing on its antioxidant and anti-inflammatory potential.

Part 2: Chemical Identity & Physicochemical Properties[1]

The precise molecular weight and formula are critical for mass spectrometry-based dereplication strategies.

Table 1: Physicochemical Core Data

| Property | Value | Notes |

| Common Name | 8-Hydroxy-4',5,7-trimethoxyflavone | Synonyms: 8-Hydroxy-5,7,4'-trimethoxyflavone |

| IUPAC Name | 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | Defines the 5,7-OMe and 8-OH pattern |

| Molecular Formula | C₁₈H₁₆O₆ | |

| Molecular Weight | 328.32 g/mol | Average Mass |

| Monoisotopic Mass | 328.0947 Da | For High-Resolution MS (HRMS) |

| Physical State | Solid / Yellow Needles | Recrystallized from MeOH/CHCl₃ |

| Melting Point | 235 °C | |

| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O | Lipophilic nature due to trimethoxylation |

Part 3: Structural Elucidation & Spectral Analysis

Accurate identification relies on distinguishing this compound from its isomers (e.g., 5-hydroxy-4',7,8-trimethoxyflavone). The following spectral characteristics are diagnostic.

Nuclear Magnetic Resonance (NMR) Diagnostics

Expert Insight: The methylation of the C-5 hydroxyl is the key differentiator. In typical 5-hydroxyflavones, the C-5 OH forms a strong intramolecular hydrogen bond with the C-4 carbonyl, appearing as a sharp singlet downfield (>12.0 ppm). In 8-Hydroxy-4',5,7-trimethoxyflavone, this signal is absent.

-

¹H NMR (500 MHz, CDCl₃):

-

A-Ring: The presence of substituents at C-5, C-7, and C-8 leaves only C-6 unsubstituted. Expect a singlet in the aromatic region (~6.4–6.6 ppm).

-

B-Ring: The 4'-methoxy substitution typically yields an AA'BB' system .[1]

-

H-2', H-6': Doublet (~7.8–8.0 ppm, J ≈ 8.8 Hz).[1]

-

H-3', H-5': Doublet (~7.0 ppm, J ≈ 8.8 Hz).

-

-

Methoxy Groups: Three distinct singlets (~3.8–4.0 ppm) corresponding to 5-OMe, 7-OMe, and 4'-OMe.

-

Hydroxyl: The 8-OH signal appears as a broad singlet, typically around 5.5–6.5 ppm (solvent dependent), lacking the extreme deshielding of a chelated 5-OH.

-

-

¹³C NMR (125 MHz, CDCl₃):

-

C-4 Carbonyl: Resonates upfield (~175–177 ppm) compared to 5-OH flavones (>182 ppm) due to the loss of hydrogen bonding.

-

Methines: C-6 (~96 ppm), C-3 (~107 ppm).

-

Oxygenated Quaternary Carbons: C-5, C-7, C-8, C-4' will appear between 130–165 ppm.[1]

-

Mass Spectrometry (MS) Fragmentation

In ESI-MS (Positive Mode), the molecular ion [M+H]⁺ at m/z 329 is observed.

-

Retro-Diels-Alder (RDA) Cleavage: The fragmentation pattern follows standard flavonoid pathways.

-

Primary Fragment: Loss of methyl radicals (•CH₃, -15 Da) is common in polymethoxylated flavones.

-

RDA Ions: Cleavage of the C-ring typically yields 1,3A⁺ and 1,3B⁺ ions, diagnostic of the A-ring substitution pattern (Trimethoxy/Hydroxy core).

-

Part 4: Visualization of Structural Logic

The following diagram illustrates the structural logic used to distinguish 8-Hydroxy-4',5,7-trimethoxyflavone from its common isomers based on spectral data.

Figure 1: Structural diagnostic flowchart for distinguishing 8-Hydroxy-4',5,7-trimethoxyflavone from isomeric polymethoxyflavones.

Part 5: Experimental Protocol: Isolation & Purification

Context: This compound is often a minor constituent in Ocimum basilicum (Basil) or Citrus peels. The following protocol utilizes a polarity-gradient fractionation optimized for lipophilic methoxyflavones.

Reagents Required[4][6][8][12][13]

-

Methanol (MeOH), HPLC Grade

-

n-Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl₃)

-

Silica Gel 60 (0.063–0.200 mm)[1]

-

Sephadex LH-20[1]

Step-by-Step Methodology

-

Extraction:

-

Macerate 1.0 kg of air-dried plant material (e.g., Ocimum basilicum leaves) in MeOH (5 L) for 72 hours at room temperature.

-

Why: Methanol efficiently extracts the broad spectrum of phenolics. Avoid heating to prevent thermal degradation of labile groups.

-

Filter and concentrate under reduced pressure (Rotary Evaporator, <45 °C) to yield the crude extract.

-

-

Liquid-Liquid Partition:

-

Suspend crude extract in H₂O (500 mL).

-

Partition sequentially with n-Hexane (to remove chlorophyll/waxes) and then CHCl₃ or EtOAc.

-

Target Phase: Collect the CHCl₃/EtOAc fraction . Polymethoxyflavones are lipophilic and will preferentially partition here, leaving glycosides in the water phase.

-

-

Column Chromatography (Silica Gel):

-

Pack a glass column with Silica Gel 60 using n-Hexane.

-

Load the fraction and elute with a gradient of n-Hexane:EtOAc (100:0 → 0:100).[1]

-

Elution Window: 8-Hydroxy-4',5,7-trimethoxyflavone typically elutes in semi-polar fractions (e.g., Hexane:EtOAc 60:40 to 50:50). Monitor fractions via TLC (UV 254/366 nm).

-

-

Final Purification (Sephadex LH-20):

-

Combine flavonoid-rich fractions.[2]

-

Pass through a Sephadex LH-20 column eluting with MeOH or CHCl₃:MeOH (1:1).

-

Mechanism: Sephadex separates based on molecular size and adsorption. This step removes chlorophyll remnants and separates isomers.

-

Recrystallize the final product from MeOH/CHCl₃ to obtain yellow needles.

-

Part 6: Bioactivity & Pharmacological Potential[3][4][7][13]

Research indicates that the 5,7,8-substitution pattern confers specific biological activities, distinct from the common 5,7-dihydroxy (chrysin/apigenin) backbone.

-

Antioxidant Activity: The compound exhibits radical scavenging activity, though lower than orthodihydroxy (catechol) flavonoids due to the methylation of phenolic groups.

-

Anti-inflammatory: Inhibits NO production in LPS-stimulated macrophages. The lipophilicity (due to trimethoxylation) enhances cell membrane permeability, potentially increasing bioavailability compared to flavonoid glycosides.

-

Chemotaxonomy: Serves as a chemical marker for specific Scutellaria and Citrus chemotypes, aiding in the authentication of botanical raw materials.

Part 7: References

-

PubChem. (2025). 8-Hydroxy-4',5,7-trimethoxyflavone (CID 5318368).[3][4][5][6] National Library of Medicine. [Link]

-

Human Metabolome Database (HMDB). (2025).[3] Metabocard for 8-Hydroxy-4',5,7-trimethoxyflavone (HMDB0040719).[Link][3]

-

Moussa, C., et al. (2011). Antioxidant, diuretic activities and polyphenol content of Stereospermum kunthianum. Natural Product Research. [Link]

-

Intekhab, J. (2010). Isolation of a Flavonoid from the Roots of Citrus sinensis.[7] Universiti Sains Malaysia. [Link]

Sources

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. 8-Hydroxy-4',5,7-trimethoxyflavone | C18H16O6 | CID 5318368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. web.usm.my [web.usm.my]

An In-depth Technical Guide to 8-Hydroxy-4',5,7-trimethoxyflavone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Hydroxy-4',5,7-trimethoxyflavone, a naturally occurring flavonoid. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core identifiers, physicochemical properties, and known biological context. The information is structured to provide not just data, but also the scientific reasoning behind its relevance, empowering researchers to make informed decisions in their experimental designs.

Core Compound Identification and Database Cross-referencing

Accurate identification is the cornerstone of any scientific investigation. For 8-Hydroxy-4',5,7-trimethoxyflavone, two primary public databases provide essential, curated information: PubChem and the Human Metabolome Database (HMDB). These resources offer a standardized nomenclature and a wealth of linked data, forming the foundation for further research.

A critical first step in any research involving a specific compound is to verify its identity using standardized database identifiers. This practice ensures reproducibility and allows for the seamless integration of data from various sources. The PubChem Compound ID (CID) and the Human Metabolome Database (HMDB) ID are two such critical identifiers.

| Database | Identifier |

| PubChem CID | 5318368[1] |

| HMDB ID | HMDB0040719[1] |

These identifiers serve as unambiguous references to the specific chemical entity of 8-Hydroxy-4',5,7-trimethoxyflavone, distinguishing it from other closely related flavonoid structures.

Physicochemical Properties and Structural Information

Understanding the physicochemical properties of a compound is paramount in drug discovery and development. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for formulation.

Structural and Molecular Data

8-Hydroxy-4',5,7-trimethoxyflavone is classified as a member of the flavonoid family, specifically an ether.[1] Its molecular structure and key computed descriptors are summarized below.

| Property | Value | Source |

| Molecular Formula | C18H16O6 | PubChem[1] |

| IUPAC Name | 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | PubChem[1] |

| InChI | InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(22-2)9-15(23-3)17(20)18(16)24-13/h4-9,20H,1-3H3 | PubChem[1] |

| InChIKey | JEU93A5YP5 | PubChem[1] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)O | PubChem[1] |

| Molecular Weight | 328.3 g/mol | PubChem |

Natural Occurrence

8-Hydroxy-4',5,7-trimethoxyflavone has been identified in natural sources, primarily within the plant kingdom. Notably, its presence has been reported in Citrus reticulata (tangerine) and Citrus deliciosa.[1] The peel of tangerines is a known source of this compound.[1] This natural origin is significant as it suggests a potential role in traditional medicine or dietary contexts that warrants further investigation.

Experimental Protocols: A Conceptual Workflow for Isolation and Analysis

While specific, detailed experimental protocols for the isolation and analysis of 8-Hydroxy-4',5,7-trimethoxyflavone can vary depending on the source material and research objectives, a generalized workflow can be conceptualized. The following represents a logical, step-by-step approach that a researcher might take, grounded in standard phytochemical techniques.

Conceptual Workflow for Isolation and Characterization

Caption: A conceptual workflow for the isolation and identification of 8-Hydroxy-4',5,7-trimethoxyflavone from a natural source.

Rationale Behind Methodological Choices

-

Solvent Extraction: The choice of polar solvents like methanol or ethanol is based on the principle of "like dissolves like." Flavonoids, being polyphenolic compounds, exhibit moderate polarity and are thus efficiently extracted from the plant matrix using these solvents.

-

Liquid-Liquid Partitioning: This step is crucial for the initial fractionation of the crude extract. By partitioning between an aqueous and an immiscible organic solvent (e.g., ethyl acetate), compounds are separated based on their differential polarity, providing a cleaner fraction for subsequent chromatographic steps.

-

Column Chromatography: Silica gel is a polar stationary phase. As the mobile phase (a non-polar solvent system with increasing polarity) runs through the column, compounds are separated based on their affinity for the stationary phase. Less polar compounds elute first, followed by more polar compounds like flavonoids.

-

Preparative HPLC: High-Performance Liquid Chromatography (HPLC) offers superior resolution for the final purification of the target compound from a complex mixture. A preparative column is used to handle larger sample loads to obtain the compound in sufficient quantity for further studies.

-

Spectroscopic and Spectrometric Analysis:

-

NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule, which is essential for unambiguous structure elucidation.

-

MS (Mass Spectrometry): Determines the molecular weight and provides fragmentation patterns that can further confirm the compound's identity.

-

UV (Ultraviolet) and IR (Infrared) Spectroscopy: Offer complementary information about the electronic transitions and functional groups present in the molecule, respectively.

-

Biological Context and Potential Signaling Pathways

The biological activity of flavonoids is a subject of intense research. While specific signaling pathways involving 8-Hydroxy-4',5,7-trimethoxyflavone are not yet extensively elucidated in the public domain, we can infer potential areas of investigation based on the known activities of structurally similar flavonoids.

Inferred Biological Activities of Flavonoids

Many flavonoids are known to possess antioxidant, anti-inflammatory, and enzyme-inhibiting properties. These activities often stem from their ability to interact with key signaling proteins. A hypothetical signaling pathway that could be investigated for 8-Hydroxy-4',5,7-trimethoxyflavone is its potential to modulate inflammatory responses.

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory action of 8-Hydroxy-4',5,7-trimethoxyflavone via inhibition of the NF-κB pathway.

Expert Insight: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit this pathway at various points. Therefore, a logical starting point for investigating the mechanism of action of 8-Hydroxy-4',5,7-trimethoxyflavone would be to assess its impact on NF-κB activation and the subsequent expression of pro-inflammatory cytokines and enzymes.

Conclusion and Future Directions

8-Hydroxy-4',5,7-trimethoxyflavone, with its well-defined chemical identity and natural origins, represents a promising candidate for further pharmacological investigation. This guide has provided the foundational knowledge, including its key database identifiers, physicochemical properties, a conceptual framework for its isolation and analysis, and a hypothesis-driven approach to exploring its biological activity.

Future research should focus on:

-

Quantitative analysis of this compound in various citrus species.

-

In-depth elucidation of its mechanism of action in relevant disease models, starting with its potential anti-inflammatory and antioxidant properties.

-

Pharmacokinetic and toxicological studies to assess its potential as a therapeutic agent.

By building upon this foundational knowledge, the scientific community can unlock the full potential of 8-Hydroxy-4',5,7-trimethoxyflavone in the realms of nutrition, medicine, and drug discovery.

References

-

PubChem. 8-Hydroxy-4',5,7-trimethoxyflavone. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 8-Hydroxy-4',5,7-trimethoxyflavone. HMDB. [Link]

Sources

Methodological & Application

Isolation protocol for 8-hydroxy-4',5,7-trimethoxyflavone from plant extracts

Executive Summary & Chemical Context

This application note details the isolation of 8-hydroxy-4',5,7-trimethoxyflavone , a lipophilic polymethoxyflavone (PMF). Unlike common glycosidic flavonoids (e.g., Rutin), this compound lacks sugar moieties and possesses three methoxy groups, rendering it highly soluble in organic solvents (chloroform, dichloromethane, ethyl acetate) and poorly soluble in water.

Successful isolation requires a protocol that prioritizes lipophilic partitioning and excludes polar interferences early in the workflow. This guide utilizes a Bioassay-Guided Fractionation logic, adapted for structural isolation, focusing on Citrus or Lamiaceae matrices.

Chemical Profile

| Property | Specification |

| IUPAC Name | 8-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |

| Molecular Formula | C₁₈H₁₆O₆ |

| Molecular Weight | 328.32 g/mol |

| Polarity | Low-Medium (Lipophilic) |

| Key Functional Groups | 8-OH (Free hydroxyl), 5,7,4'-OMe (Methoxy) |

| Solubility | Soluble in CHCl₃, DCM, Acetone, MeOH; Insoluble in H₂O |

Pre-Isolation Considerations

Plant Material Selection

While found in Ocimum basilicum (Basil) and Scutellaria species, aged tangerine peel (Citrus reticulata) is often the most robust source for polymethoxyflavones. Ensure material is shade-dried to prevent UV degradation of surface flavonoids.

Solvent Logic

-

Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) (95-100%). High alcohol concentration is critical to dissolve the lipophilic PMFs while minimizing the extraction of water-soluble polysaccharides.

-

Partition Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃) . The target compound will preferentially partition into these chlorinated solvents, leaving polar impurities (glycosides, tannins) in the aqueous phase.

Isolation Workflow (DOT Diagram)

Figure 1: Step-by-step isolation workflow for lipophilic methoxyflavones.

Detailed Experimental Protocol

Step 1: Extraction

-

Grinding: Pulverize 500g of dried plant material into a coarse powder (40-60 mesh).

-

Maceration: Soak the powder in 2.5 L of Methanol (MeOH) at room temperature for 48 hours with occasional agitation. Alternatively, use Soxhlet extraction for 6 hours to maximize yield, though maceration preserves heat-sensitive co-extracts better.

-

Filtration: Filter the supernatant through Whatman No. 1 filter paper.[1]

-

Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40–45°C until a viscous, dark syrupy residue is obtained.

Step 2: Liquid-Liquid Partitioning (Enrichment)

Rationale: This step removes chlorophyll (non-polar) and sugars/glycosides (polar), concentrating the methoxyflavones in the mid-polarity organic layer.

-

Suspend the crude residue in 300 mL of distilled water.

-

Defatting (Optional): If the extract is very waxy (common in peels), wash with n-Hexane (3 x 300 mL). Discard the hexane layer (contains waxes/lipids) or save for terpenoid analysis.

-

Extraction: Extract the aqueous suspension with Dichloromethane (DCM) or Chloroform (3 x 300 mL).

-

Collection: Combine the DCM/Chloroform layers. Dry over anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.

-

Evaporation: Concentrate the organic phase to dryness. This is the PMF-Enriched Fraction .

Step 3: Primary Purification (Silica Gel Chromatography)

-

Stationary Phase: Silica Gel 60 (0.063–0.200 mm, 70–230 mesh).

-

Column Packing: Slurry pack the column using n-Hexane.

-

Sample Loading: Dissolve the PMF-enriched fraction in a minimum volume of DCM or adsorb onto silica gel (dry loading) and place on top of the column.

-

Elution Gradient:

-

Start: 100% n-Hexane.

-

Step 1: Hexane:Ethyl Acetate (9:1) – Elutes highly non-polar terpenes.

-

Step 2: Hexane:Ethyl Acetate (7:3) – Target Window starts here.

-

Step 3: Hexane:Ethyl Acetate (1:1) – Target Window ends.

-

Flush: 100% Ethyl Acetate.

-

-

TLC Monitoring: Spot fractions on Silica TLC plates. Develop in Hexane:EtOAc (1:1).

-

Detection: Visualize under UV (254/366 nm). The target compound usually appears as a dark spot under 254 nm (quenching) and may fluoresce yellow/blue under 366 nm depending on pH. Spray with 10% H₂SO₄/EtOH and heat; flavonoids often turn yellow/orange.

-

Step 4: Secondary Purification (Sephadex LH-20)

Rationale: Sephadex LH-20 separates based on molecular size and hydrogen-bonding capabilities, effectively separating the target flavonoid from chlorophyll degradation products and similar isomers.

-

Eluent: Methanol (100%) or DCM:MeOH (1:1).

-

Procedure: Load the combined fractions from Step 3 onto the Sephadex column. Elute isocratically.

-

Collection: Collect small fractions. The target 8-hydroxy-4',5,7-trimethoxyflavone typically elutes after chlorophylls but before highly hydroxylated flavonoids.

Step 5: Final Polishing (Crystallization or HPLC)

-

Recrystallization: Dissolve the sub-fraction in a minimum amount of hot Methanol or Acetone. Allow to cool slowly. Yellow needles are characteristic of many flavones.

-

Semi-Prep HPLC (if needed):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).

-

Gradient: 40% ACN to 80% ACN over 30 mins. PMFs elute late due to lipophilicity.

-

Characterization & Validation

To validate the isolation of 8-hydroxy-4',5,7-trimethoxyflavone , compare spectral data against the following parameters.

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode [M+H]⁺

-

Expected Mass: m/z 329.3 (Calculated MW: 328.32)

-

Fragmentation: Loss of methyl groups (-15 Da) is common for methoxyflavones.

Nuclear Magnetic Resonance (NMR)

Reference Solvent: CDCl₃ or DMSO-d₆

| Position | ¹H NMR (δ ppm, approx) | Multiplicity | Assignment Logic |

| C-3 | 6.60 - 6.70 | Singlet (1H) | Characteristic of Flavone C-ring |

| C-6 | 6.30 - 6.50 | Singlet (1H) | Only proton on A-ring (if 5,7,8-subst) |

| C-2', 6' | 7.80 - 8.00 | Doublet (2H) | B-ring AA'BB' system |

| C-3', 5' | 7.00 - 7.10 | Doublet (2H) | B-ring AA'BB' system |

| 5-OMe | 3.80 - 4.00 | Singlet (3H) | Methoxy group |

| 7-OMe | 3.80 - 4.00 | Singlet (3H) | Methoxy group |

| 4'-OMe | 3.80 - 3.90 | Singlet (3H) | Methoxy group |